molecular formula C17H18F2N2O3S B2441469 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251605-51-2

1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B2441469
CAS No.: 1251605-51-2
M. Wt: 368.4
InChI Key: OEGSJAJEUIGESQ-UHFFFAOYSA-N
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Description

“1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one” is a chemical compound with the molecular formula C17H18F2N2O3S . It is a substituted pyridine, which is an important structural motif found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .


Chemical Reactions Analysis

The application of enzymes or whole cells is an attractive strategy for the preparation of hydroxylated pyridines . Whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Studies

Piperidine derivatives, including those structurally related to 1-(3,5-difluorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one, have been explored through quantum chemical calculations and molecular dynamics simulations to understand their adsorption and corrosion inhibition properties on iron surfaces. These studies offer insights into the electronic properties and surface interactions of such compounds, which are crucial for designing more effective corrosion inhibitors (Kaya et al., 2016).

Synthetic Routes to Optically Pure Piperidine Derivatives

Research has focused on developing synthetic routes to achieve optically pure piperidine derivatives, which are valuable in various chemical syntheses and potentially in pharmaceutical applications. These methods involve intricate reactions that control stereoselectivity, crucial for producing compounds with desired chiral properties (Ruano, Alemán, & Cid, 2006).

Antimicrobial Properties

A series of novel compounds derived from piperidine, showcasing structural similarities to the compound , have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential of piperidine derivatives in contributing to the development of new antimicrobial agents, showcasing the broad spectrum of biological activities these compounds can exhibit (Jadhav et al., 2017).

Structural and Bioactivity Studies

Piperidine derivatives have been synthesized and characterized, with investigations into their structural attributes using crystallography and their bioactive properties, particularly their interactions with biological targets and potential inhibitory activities against various pathogens. These studies contribute to the understanding of the structure-activity relationships that govern the biological efficacy of such compounds (Si-jia, 2011).

Role in Cationic Cyclisations

Piperidine derivatives have been utilized as novel terminators in cationic cyclizations, facilitating the synthesis of complex polycyclic systems. This application underscores the versatility of piperidine derivatives in synthetic organic chemistry, enabling the efficient construction of intricate molecular architectures (Haskins & Knight, 2002).

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of enzymes or whole cells for the preparation of hydroxylated pyridines is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-3-piperidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3S/c18-14-9-13(10-15(19)11-14)12-20-6-4-5-16(17(20)22)25(23,24)21-7-2-1-3-8-21/h4-6,9-11H,1-3,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGSJAJEUIGESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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